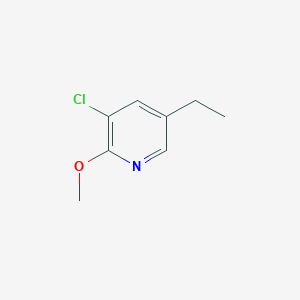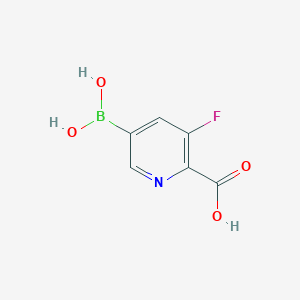
5-Borono-3-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Borono-3-fluoro-2-pyridinecarboxylic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group (B(OH)2) attached to a pyridine ring, which also contains a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Borono-3-fluoro-2-pyridinecarboxylic acid typically involves the use of boronic acid derivatives and fluorinated pyridine precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of 5-Borono-3-fluoro-2-pyridinecarboxylic acid follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Borono-3-fluoro-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
5-Borono-3-fluoro-2-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Borono-3-fluoro-2-pyridinecarboxylic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues . The fluorine atom and carboxylic acid group further enhance its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine-3-boronic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-Fluoro-2-pyridinecarboxylic acid: Lacks the boronic acid group, making it less reactive in certain applications.
5-Borono-2-pyridinecarboxylic acid: Similar but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
5-Borono-3-fluoro-2-pyridinecarboxylic acid is unique due to the combination of the boronic acid group, fluorine atom, and carboxylic acid group. This combination imparts distinct reactivity and binding properties, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
1621256-24-3 |
|---|---|
Molecular Formula |
C6H5BFNO4 |
Molecular Weight |
184.92 g/mol |
IUPAC Name |
5-borono-3-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BFNO4/c8-4-1-3(7(12)13)2-9-5(4)6(10)11/h1-2,12-13H,(H,10,11) |
InChI Key |
OQOVLNCMJXSHKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(=O)O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



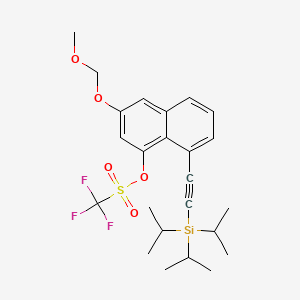

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
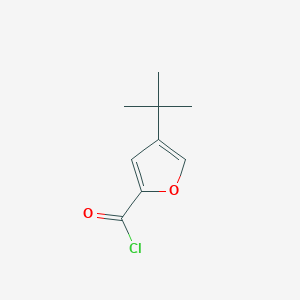
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
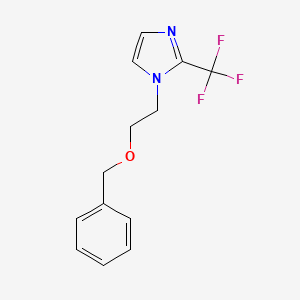
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
